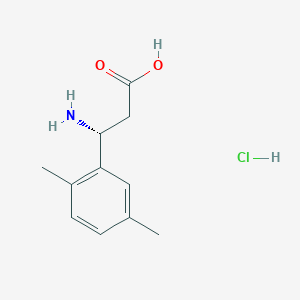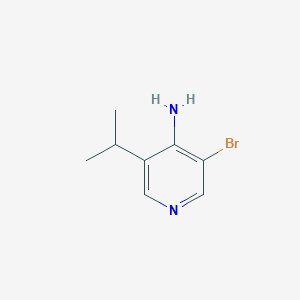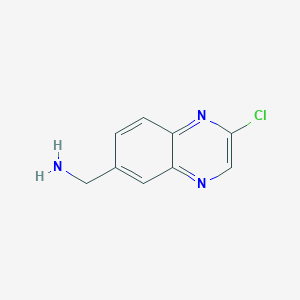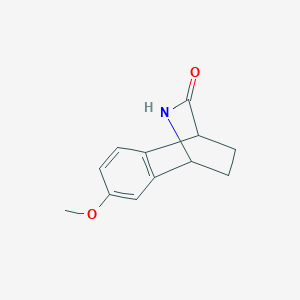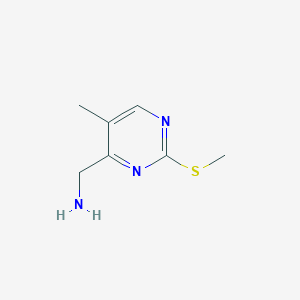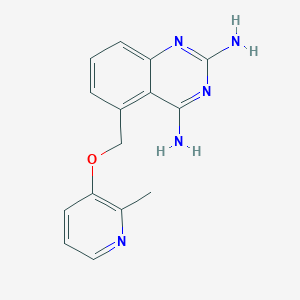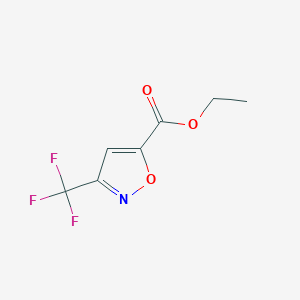
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methoxyphenyl)thietan-3-amine typically involves the reaction of 2-bromo-4-methoxyaniline with a thietane precursor. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a thietane ring under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thietanes, and various amine derivatives.
Scientific Research Applications
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which N-(2-Bromo-4-methoxyphenyl)thietan-3-amine exerts its effects involves interactions with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with biological molecules, leading to inhibition or activation of specific pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that are structurally similar but smaller.
Thiazoles: Five-membered rings containing both sulfur and nitrogen atoms.
Uniqueness
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine is unique due to its combination of a thietane ring with a brominated aromatic moiety. This structural feature imparts distinct reactivity and potential biological activity compared to other sulfur-containing heterocycles.
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
N-(2-bromo-4-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12BrNOS/c1-13-8-2-3-10(9(11)4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
GELVWBLHVDCENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2CSC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
